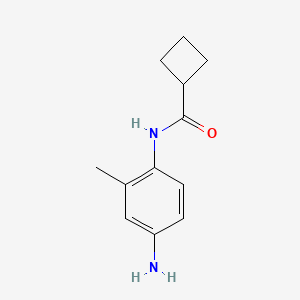

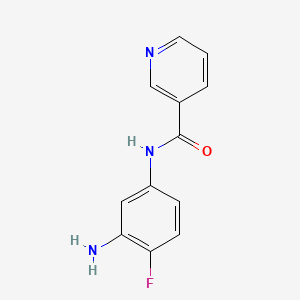

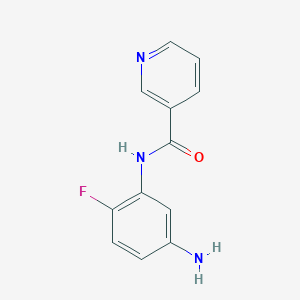

N-(5-Amino-2-fluorophenyl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(5-Amino-2-fluorophenyl)nicotinamide” is a chemical compound with the molecular formula C12H10FN3O . It has a molecular weight of 231.23 g/mol .

Physical And Chemical Properties Analysis

“N-(5-Amino-2-fluorophenyl)nicotinamide” has a molecular weight of 231.23 g/mol . Further details about its physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

1. Antileukemic Activity

N-(5-Amino-2-fluorophenyl)nicotinamide and its analogs like 5-Fluoronicotinamide have been studied for their effects on leukemia. Research by Oettgen et al. (1960) showed that these compounds can reverse the effects of 2-amino-1,3,4-thiadiazole against transplanted mouse leukemia B82, indicating a potential role in cancer treatment (Oettgen et al., 1960).

2. Antifungal Agents

Nicotinamide derivatives, including those related to N-(5-Amino-2-fluorophenyl)nicotinamide, have shown potent in vitro antifungal activity against various strains of Candida and other fungi. Ni et al. (2017) demonstrated that these compounds can inhibit the biosynthesis of glycosylphosphatidylinositol-anchored proteins in fungi, suggesting their potential as antifungal agents (Ni et al., 2017).

3. TRPV1 Antagonists

Derivatives of nicotinamide, such as 6-phenylnicotinamide, have been identified as potent antagonists of the TRPV1 receptor, which is involved in pain perception. Research by Westaway et al. (2008) indicates that these compounds could be useful in developing treatments for inflammatory pain (Westaway et al., 2008).

4. Metabolic Effects in Cancer Cells

Nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, which affect nicotinamide metabolism, have been shown to induce significant metabolic changes in human cancer cells. Tolstikov et al. (2014) used metabolomics to study the effects of NAMPT inhibition, highlighting the role of nicotinamide in cellular metabolism and its potential impact on cancer treatment (Tolstikov et al., 2014).

5. Fluorescent Analog for Biochemical Studies

Nicotinamide adenine dinucleotide (NAD), where nicotinamide is a key component, has been modified to create fluorescent analogs for biochemical research. Barrio et al. (1972) synthesized a fluorescent analog of NAD, which has applications in studying enzyme-catalyzed reactions (Barrio et al., 1972).

6. Resistance to Chemotherapeutic Agents

Nicotinamide N-methyltransferase (NNMT), which acts on nicotinamide, has been implicated in the resistance of colorectal cancer cells to 5-fluorouracil. Xie et al. (2016) found that modulation of NNMT can influence the sensitivity of cancer cells to chemotherapy (Xie et al., 2016).

Mécanisme D'action

Target of Action

The primary target of N-(5-Amino-2-fluorophenyl)nicotinamide is Succinate Dehydrogenase (SDH) . SDH, also known as succinate ubiquinone oxidoreductase or complex II, is an important component of the respiratory enzyme complex of plant pathogenic fungi . Its physiological function is to catalyze the oxidative coupling of succinate and the transfer of electrons from succinate to ubiquinone .

Mode of Action

N-(5-Amino-2-fluorophenyl)nicotinamide interacts with its target, SDH, by suppressing its normal physiological function . This suppression is an effective and practical strategy for controlling fungal infection in cereals, vegetables, and fruits .

Biochemical Pathways

The affected biochemical pathway is the respiratory enzyme complex of plant pathogenic fungi . By inhibiting SDH, N-(5-Amino-2-fluorophenyl)nicotinamide disrupts the normal function of this pathway, leading to the death of the fungi .

Result of Action

The result of N-(5-Amino-2-fluorophenyl)nicotinamide’s action is the inhibition of fungal growth. In particular, it has been shown to have high inhibitory effects against Rhizoctonia solani in vitro and in vivo .

Propriétés

IUPAC Name |

N-(5-amino-2-fluorophenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O/c13-10-4-3-9(14)6-11(10)16-12(17)8-2-1-5-15-7-8/h1-7H,14H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFJYQRBBXBMQPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=C(C=CC(=C2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.